molecular formula H8O12P2Zn3 B7948801 Zinc phosphate tetrahydrate CAS No. 15491-18-6

Zinc phosphate tetrahydrate

Cat. No.: B7948801
CAS No.: 15491-18-6
M. Wt: 458.1 g/mol
InChI Key: SPDJAIKMJHJYAV-UHFFFAOYSA-H
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Description

Zinc phosphate tetrahydrate is an inorganic compound with the chemical formula Zn₃(PO₄)₂·4H₂O. It is a white crystalline solid that is widely used in various applications due to its unique properties. This compound is known for its excellent corrosion resistance, making it a popular choice in coatings and dental cements .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc phosphate tetrahydrate can be synthesized through hydrothermal crystallization from aqueous solutions at different temperatures. For instance, synthetic α- and β-Hopeite, two polymorphs of zinc phosphate tetrahydrates, have been synthesized at 20°C and 90°C, respectively . The reaction typically involves the combination of zinc salts (such as zinc chloride) with phosphate sources (such as potassium dihydrogen phosphate) in the presence of water .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting zinc oxide or zinc chloride with phosphoric acid. The reaction is carried out in aqueous solutions, and the resulting product is then crystallized and dried to obtain the tetrahydrate form .

Chemical Reactions Analysis

Types of Reactions: Zinc phosphate tetrahydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Water is the primary reagent.

    Dehydration: Heating at elevated temperatures.

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its excellent corrosion resistance and biocompatibility, making it suitable for a wide range of applications in both industrial and biomedical fields. Its ability to form stable crystalline structures and its versatility in various chemical reactions further enhance its utility .

Properties

IUPAC Name

trizinc;diphosphate;tetrahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2H3O4P.4H2O.3Zn/c2*1-5(2,3)4;;;;;;;/h2*(H3,1,2,3,4);4*1H2;;;/q;;;;;;3*+2/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPDJAIKMJHJYAV-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.O.O.O.[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H8O12P2Zn3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70226356
Record name Zinc phosphate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7543-51-3, 15491-18-6
Record name Zinc phosphate tetrahydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007543513
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hopeite (Zn3(PO4)2.4H2O)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015491186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zinc phosphate tetrahydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70226356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phosphoric acid, zinc salt (2:3), tetrahydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ZINC PHOSPHATE TETRAHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54S8C1184Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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